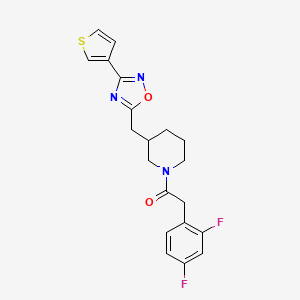

2-(2,4-Difluorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

2-(2,4-Difluorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a thiophene ring, a piperidine moiety, and a 2,4-difluorophenyl group. This structural complexity confers unique physicochemical and pharmacological properties. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the thiophene and difluorophenyl groups enhance lipophilicity and electronic interactions with biological targets . The piperidine subunit may improve solubility and modulate pharmacokinetics, making the compound a candidate for therapeutic applications, particularly in antimicrobial or anticancer drug development.

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O2S/c21-16-4-3-14(17(22)10-16)9-19(26)25-6-1-2-13(11-25)8-18-23-20(24-27-18)15-5-7-28-12-15/h3-5,7,10,12-13H,1-2,6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKMOYALMCCVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the 1,2,4-Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the Thiophene Ring: The thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Formation of the Piperidine Ring: The piperidine ring is synthesized via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

Final Coupling: The final step involves coupling the difluorophenyl group with the previously synthesized intermediate, typically using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Difluorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the thiophene moiety, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Applications De Recherche Scientifique

2-(2,4-Difluorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.

Mécanisme D'action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a biological system.

Comparaison Avec Des Composés Similaires

Core Heterocyclic Systems

- Target Compound : Contains a 1,2,4-oxadiazole ring, which is electron-deficient and participates in π-π stacking and hydrogen bonding.

- Triazole Analogs: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () use a 1,2,4-triazole core. Triazoles exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to oxadiazoles .

- Oxadiazole Derivatives: 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone () shares the oxadiazole core but lacks the thiophene and piperidine groups. Its dichlorophenyl and trimethoxyphenyl substituents provide contrasting electronic effects (electron-withdrawing vs. electron-donating) .

Substituent Effects

- Fluorinated Groups: The target’s 2,4-difluorophenyl group enhances lipophilicity and bioavailability compared to non-fluorinated analogs like 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone () .

- Thiophene vs. Pyridine: The thiophene in the target compound offers sulfur-mediated hydrophobic interactions, whereas pyridine-containing analogs (e.g., 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone; ) engage in nitrogen-based hydrogen bonding .

Table 1: Structural Comparison of Key Compounds

| Compound Name | Core Structure | Key Substituents | Notable Features |

|---|---|---|---|

| Target Compound | 1,2,4-Oxadiazole | Thiophen-3-yl, 2,4-difluorophenyl, piperidine | High metabolic stability, lipophilicity |

| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | Phenylsulfonyl, 2,4-difluorophenyl | Strong hydrogen bonding, lower stability |

| 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone | 2,3-Dihydro-1,3,4-oxadiazole | 3,4-Dichlorophenyl, 3,4,5-trimethoxyphenyl | Dual electronic effects |

Physicochemical Properties

- Lipophilicity : The target’s difluorophenyl and thiophene groups increase logP compared to less halogenated analogs (e.g., ’s chlorophenyl derivative) .

- Solubility : Piperidine’s basicity may improve aqueous solubility relative to neutral oxadiazole derivatives () .

- Metabolic Stability : The 1,2,4-oxadiazole core resists enzymatic degradation better than triazole-based compounds () .

Activité Biologique

The compound 2-(2,4-difluorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a piperidine ring, a thiophene moiety, and an oxadiazole group. These structural components are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19F2N5OS |

| Molecular Weight | 418.425 g/mol |

| LogP | 1.366 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those similar to the target compound. For instance, compounds containing the oxadiazole ring have shown activity against Mycobacterium tuberculosis and various resistant bacterial strains. In particular, derivatives with modifications around the oxadiazole core exhibited promising results in vitro.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound ID | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3a | 0.12 | MCF-7 (breast cancer) |

| 3b | 0.15 | MRSA |

| 3c | 0.25 | E. coli |

Cytotoxicity and Anticancer Activity

The compound's structure suggests potential anticancer activity. Research indicates that derivatives with similar scaffolds can induce apoptosis in cancer cell lines such as MCF-7 and A549. The mechanism often involves the activation of p53 pathways and caspase-dependent apoptosis.

Case Study: Cytotoxicity Evaluation

In a study evaluating various oxadiazole derivatives, one compound exhibited an IC50 value comparable to that of Tamoxifen against MCF-7 cells, indicating significant cytotoxic effects.

Table 2: Cytotoxicity Data of Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Tamoxifen | 10.38 | MCF-7 |

| Compound X | 15.63 | MCF-7 |

| Compound Y | 20.00 | A549 |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of fluorine atoms in the structure may enhance binding affinity to specific enzymes involved in cancer proliferation.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through p53 modulation.

- Antimicrobial Mechanisms : The oxadiazole ring may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.